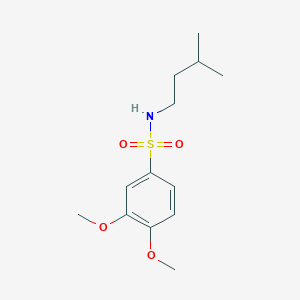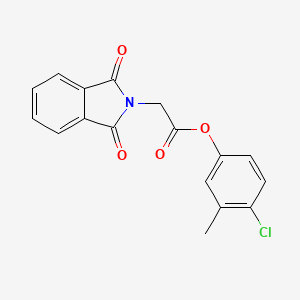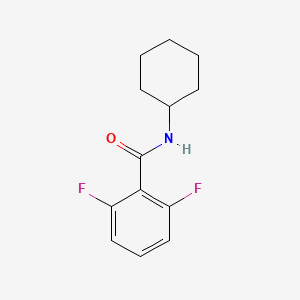
5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features both methoxy and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,4-dimethoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole include other oxadiazoles with different substituents on the aromatic rings. These compounds may exhibit similar biological activities but differ in their potency and selectivity. For example:
5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-(4-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of methoxy and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-13-8-5-11(9-14(13)23-2)16-17-15(18-24-16)10-3-6-12(7-4-10)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFADLKPLPEUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5653484.png)

![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)
![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)
![N-methyl-N-phenyl-N'-[2-(trifluoromethyl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5653525.png)
![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)

![Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B5653558.png)
![N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653565.png)


![N~1~-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)
